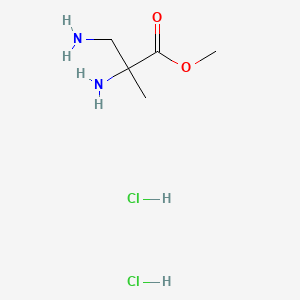
Methyl 2,3-diamino-2-methylpropanoate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride is a chemical compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable amine with a protected amino acid derivative, followed by deprotection and subsequent purification steps. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated control systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride include other amino acid derivatives and compounds with similar functional groups. Examples include:
- 2,3-diaminopropanoic acid
- 2-methyl-2,3-diaminopropanoic acid
Uniqueness
What sets methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride apart from similar compounds is its specific structure and the presence of the dihydrochloride salt form. This unique combination of features can result in distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H14Cl2N2O2 |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
methyl 2,3-diamino-2-methylpropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-5(7,3-6)4(8)9-2;;/h3,6-7H2,1-2H3;2*1H |
InChI-Schlüssel |
HFKKUQFOZXEFIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)(C(=O)OC)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



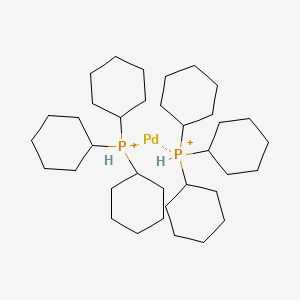

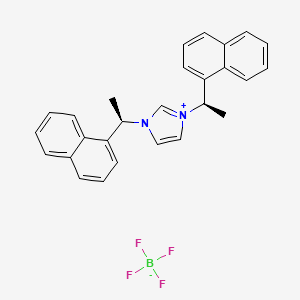
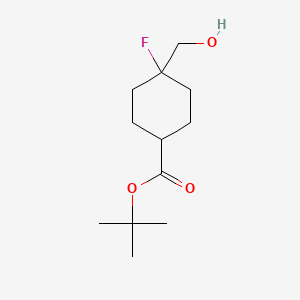
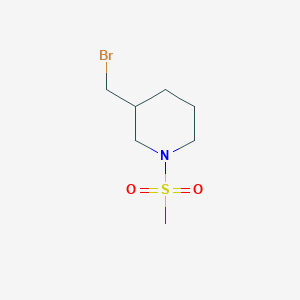

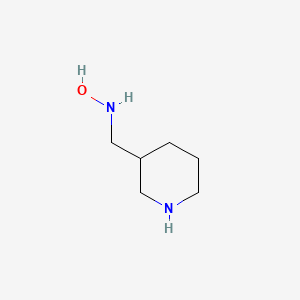
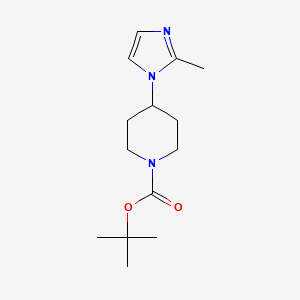
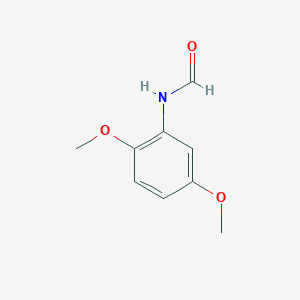
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
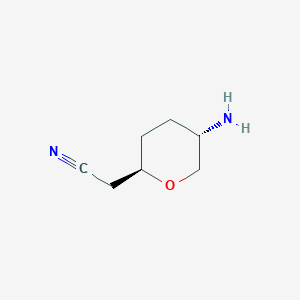
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)

